molecular formula C8H16O2 B045798 4-Hydroxy-2,5-dimethylhexan-3-one CAS No. 815-77-0

4-Hydroxy-2,5-dimethylhexan-3-one

Cat. No. B045798
CAS RN: 815-77-0
M. Wt: 144.21 g/mol
InChI Key: SMYRRYXXNJLYLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and compounds related to 4-Hydroxy-2,5-dimethylhexan-3-one has been extensively studied. Techniques such as one-pot, three-component condensation reactions have been employed for the synthesis of related isoxazol-5-one derivatives, highlighting the compound's synthetic versatility and potential as a building block for more complex molecules (Qing-fang Cheng et al., 2009).

Molecular Structure Analysis

The structural analysis of related compounds provides insight into the molecular configuration of 4-Hydroxy-2,5-dimethylhexan-3-one. For instance, X-ray diffraction studies have elucidated the molecular structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, revealing key aspects of bond lengths and angles that can be compared to the target compound for a deeper understanding of its molecular geometry (W. Nelson et al., 1988).

Chemical Reactions and Properties

The reactivity of 4-Hydroxy-2,5-dimethylhexan-3-one derivatives has been explored through various chemical reactions. Studies such as those on the synthesis and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones shed light on the compound's chemical behavior, especially its role in metalloenzyme inhibition, indicating the compound's potential in biochemical applications (Z. Liu et al., 2002).

Physical Properties Analysis

The physical properties of 4-Hydroxy-2,5-dimethylhexan-3-one and its derivatives, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in various environments. Research on related compounds, such as the efficient synthesis of 4-Hydroxy-2E-nonenal, provides a basis for inferring the physical characteristics of the target compound, including its stability and reactivity under different conditions (L. Soulère et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing a range of chemical transformations, are essential aspects of 4-Hydroxy-2,5-dimethylhexan-3-one. Studies such as those on the synthesis, structural, and electronic properties of related oligomers offer insights into the electron-donating and accepting abilities of the compound, which are critical for its applications in materials science and organic synthesis (Chu-Chien Lin et al., 2011).

Safety And Hazards

The safety data sheet for 4-Hydroxy-2,5-dimethylhexan-3-one indicates that it is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-hydroxy-2,5-dimethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5(2)7(9)8(10)6(3)4/h5-7,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYRRYXXNJLYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281800
Record name 4-hydroxy-2,5-dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,5-dimethylhexan-3-one

CAS RN

815-77-0
Record name 815-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-2,5-dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Rieck, M Hagen, S Lutz, WA König - Journal of Chromatography A, 1988 - Elsevier
Enantioselective capillary gas chromatography was used to separate the isopropylurethane derivatives of α-hydroxyketones (acyloins) and of cyanohydrins. The investigation of acyloin …
Number of citations: 6 www.sciencedirect.com
JS Preston - Journal of Inorganic and Nuclear Chemistry, 1980 - Elsevier
The effect of several types of α-substituted aliphatic oximes (HB) on the rate of extraction of copper(II) from acidic perchlorate media by an aromatic ortho-hydroxyoxime (HA) has been …
Number of citations: 31 www.sciencedirect.com
O Stepanek, N Hin, AG Thomas, RP Dash, J Alt… - European journal of …, 2019 - Elsevier
Neutral sphingomyelinase 2 (nSMase2), a key enzyme in ceramide biosynthesis, is a new therapeutic target for the treatment of neurological disorders and cancer. Using 2,6-dimethoxy-…
Number of citations: 10 www.sciencedirect.com
S Coffey - 2016 - books.google.com
Rodd’s Chemistry of Carbon Compounds, Second Edition, Volume I, Part D: Dihydric Alcohols: Their Oxidation Products and Derivatives describes acyclic compounds containing two …
Number of citations: 0 books.google.com
RF Evans, KN Mewett - Australian Journal of Chemistry, 1972 - CSIRO Publishing
Steric hindrance prevented formation of tetra-t-butylpyrazine either when pivaloin was heated with ammonium acetate or when pivalil monooxime was reduced with zinc and alkali. …
Number of citations: 5 www.publish.csiro.au
A Sharma - 2011 - Citeseer
In nature enzymes control the vital flow of matter and energy to make the organism survive. In the absence of enzymes, some of the slowest reactions could have a half life of almost the …
Number of citations: 1 citeseerx.ist.psu.edu
ES Waight - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter examines hydroxyaldehydes and hydroxyketones, the corresponding mercapto- and amino-aldehydes and ketones, and dicarbonyl compounds. …
Number of citations: 3 www.sciencedirect.com

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